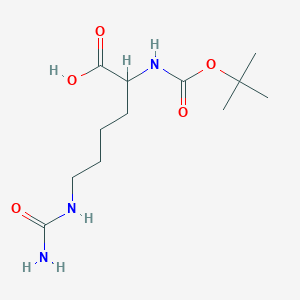![molecular formula C13H19N3O3 B13381883 tert-butyl N-[(E)-(1-amino-2-phenoxyethylidene)amino]carbamate](/img/structure/B13381883.png)
tert-butyl N-[(E)-(1-amino-2-phenoxyethylidene)amino]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[1-Amino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester is a chemical compound with the molecular formula C13H19N3O3. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a phenoxy group, and a tert-butyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-Amino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester typically involves the reaction of 1-amino-2-phenoxyethanone with hydrazinecarboxylic acid tert-butyl ester. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure high efficiency, safety, and consistency in the production of the compound. Industrial methods may also incorporate advanced purification techniques to achieve the desired level of purity for various applications .
Chemical Reactions Analysis
Types of Reactions
N’-[1-Amino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction may produce various reduced forms of the compound .
Scientific Research Applications
N’-[1-Amino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[1-Amino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N’-[1-Amino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester include:
- N’-[1-Amino-2-phenoxyethylidene]hydrazinecarboxylic acid methyl ester
- N’-[1-Amino-2-phenoxyethylidene]hydrazinecarboxylic acid ethyl ester
- N’-[1-Amino-2-phenoxyethylidene]hydrazinecarboxylic acid isopropyl ester
Uniqueness
What sets N’-[1-Amino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester apart from similar compounds is its specific tert-butyl ester group, which can influence its reactivity, stability, and solubility. This unique structural feature makes it particularly useful in certain synthetic and industrial applications .
Properties
Molecular Formula |
C13H19N3O3 |
|---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
tert-butyl N-[(E)-(1-amino-2-phenoxyethylidene)amino]carbamate |
InChI |
InChI=1S/C13H19N3O3/c1-13(2,3)19-12(17)16-15-11(14)9-18-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H2,14,15)(H,16,17) |
InChI Key |
NZZIRKJHGWHHKQ-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N/N=C(\COC1=CC=CC=C1)/N |
Canonical SMILES |
CC(C)(C)OC(=O)NN=C(COC1=CC=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



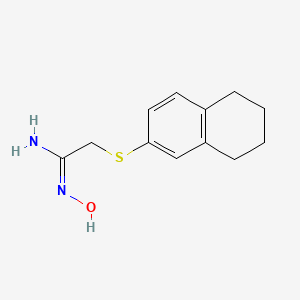
![N'-[(diphenylacetyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B13381814.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(cycloheptylidenehydrazono)-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl]acetamide](/img/structure/B13381820.png)
![4-hydroxy-3-(2H-tetrazole-5-carbonyl)-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraen-2-one](/img/structure/B13381831.png)
![N'-[3-(2-benzoylcarbohydrazonoyl)-5-benzyl-2-hydroxybenzylidene]benzohydrazide](/img/structure/B13381833.png)
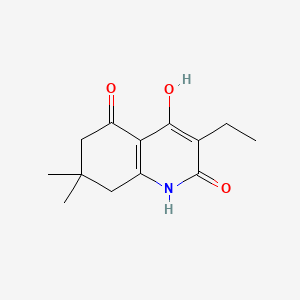
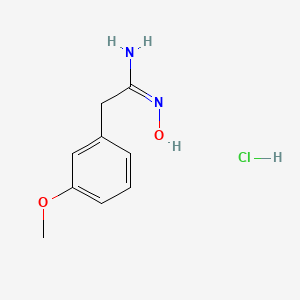
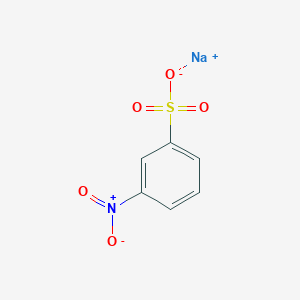
![13,13-dimethyl-6-prop-2-enyl-5-sulfanylidene-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),9-trien-7-one](/img/structure/B13381857.png)
![N-[2-amino-6-(benzylamino)-4-oxo-1H-pyrimidin-5-yl]-N-methylformamide](/img/structure/B13381858.png)
![N'-(2-hydroxybenzylidene)-2-[(5-methyl-4-oxo-3-phenyl-6-propyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetohydrazide](/img/structure/B13381870.png)
![2-{2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(3-methylphenyl)acetamide](/img/structure/B13381875.png)
